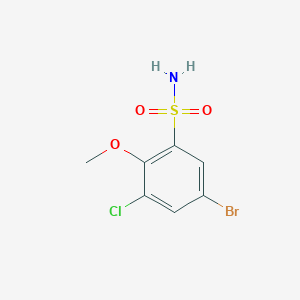
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” is characterized by the presence of a benzodiazol ring attached to a cyclopropyl group and an acetic acid group . The InChI code for this compound is1S/C12H12N2O2.ClH/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);1H . Physical And Chemical Properties Analysis
The molecular weight of “2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” is 252.70 . It appears as a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Transformation
- Research on benzodiazole derivatives and similar heterocyclic compounds focuses on developing novel synthetic pathways and understanding their chemical transformations. For example, the study on ring transformations of oxazoles into thiazoles demonstrates the synthetic versatility of benzoxazole derivatives through reactions with primary amines, leading to compounds with potential applications in medicinal chemistry and material science (Kalcheva, Tosheva, & Hadjieva, 1993).
Catalysis and Environmental Applications
- Research on catalyzed oxidation systems, such as the TEMPO-catalyzed alcohol oxidation, showcases the environmental applications of heteroaromatic compounds. The use of recyclable hypervalent iodine(III) reagents represents an environmentally benign approach to synthesizing carbonyl compounds from alcohols, highlighting the role of benzodiazole derivatives in promoting green chemistry practices (Li & Zhang, 2009).
Material Science and Photophysics
- Studies on cyclopalladated compounds of benzothiazoles reveal their potential in material science, particularly in the development of new emitters for optical applications. The photophysical properties of these compounds, such as fluorescence emission, underline their utility in designing luminescent materials (Mancilha et al., 2011).
Antibacterial and Antifungal Activities
- The synthesis and microbial studies of new pyridine derivatives demonstrate the biological applications of benzothiazole derivatives. These compounds exhibit significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Patel & Agravat, 2007).
Drug Discovery and Anticancer Research
- In the realm of drug discovery, the synthesis and evaluation of heterocyclic compounds derived from salicylic acid hydrazide for antimicrobial activities illustrate the medicinal chemistry applications of benzodiazole derivatives. These studies contribute to the identification of novel compounds with potential therapeutic benefits, including anticancer properties (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPLPNDISQYZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)


![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)


![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)




